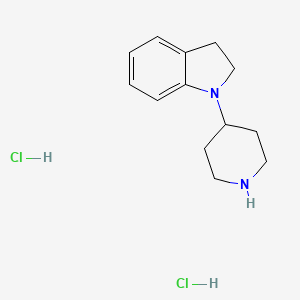

1-(3-Pyrrolidinyl)indoline dihydrochloride

Overview

Description

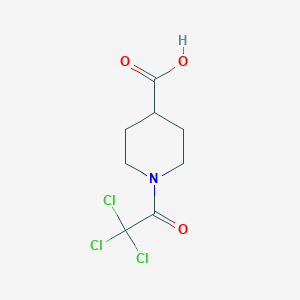

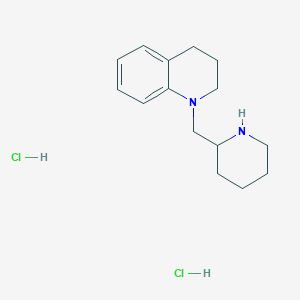

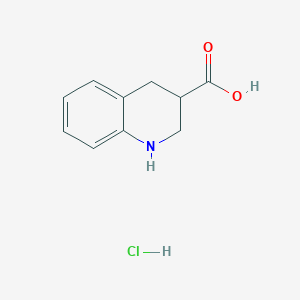

1-(3-Pyrrolidinyl)indoline dihydrochloride, commonly known as PI, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research and industry. It has the molecular formula C₁₂H₁₈Cl₂N₂ .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves 1,3-dipolar cycloaddition reactions. For instance, a suitable one-pot sequential three-component synthesis of a series of new spiro [indoline-pyrrolidine] derivatives is described . Reactions proceeded through a 1,3-dipolar cycloaddition between azomethine ylides, generated in situ from the condensation of isatins with sarcosine, and trans -1,2-dibenzoylethylene as dipolarophile under conventional heating .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidinyl group attached to an indoline ring. The molecular weight of this compound is 261.19 g/mol.Scientific Research Applications

Synthesis and Molecular Structure

Cyclization Reactions : Indolines, including those related to 1-(3-Pyrrolidinyl)indoline dihydrochloride, have been used effectively in Mn(III)-mediated oxidative cyclization reactions. These reactions yield 1,2-annulated products with good to excellent yields, showcasing the utility of indolines in synthesizing complex molecular structures (Magolan & Kerr, 2006).

Polar Cycloaddition : Indoline derivatives have been utilized in a polar [3 + 2] cycloaddition reaction, leading to the synthesis of dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines]. This method highlights the indoline’s versatility in regio- and stereoselective synthesis (Hussein et al., 2020).

Chiral 2-Aminomethyl Indolines Synthesis : Chiral 2-aminomethyl indolines, which are important in asymmetric catalysis and medicinal chemistry, have been synthesized using a copper-catalyzed alkene diamination. This expands the range of substituted 2-aminomethyl indolines available for research and application (Turnpenny & Chemler, 2014).

Biological and Medicinal Applications

5-HT6 Receptor Ligands : Synthetic derivatives of spiro[pyrrolidinyl-3,3′-oxindole] alkaloids, related to indoline structures, have been investigated as new ligands for aminergic G-protein coupled receptors (GPCRs). These studies are crucial for developing new therapeutics in neurology and psychiatry (Kelemen et al., 2017).

Dye-Sensitized Solar Cells : Metal-free indoline dyes have demonstrated high efficiencies in dye-sensitized solar cells. This application showcases the potential of indoline derivatives in renewable energy technologies (Horiuchi et al., 2004).

Cholinesterase Inhibitor : Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] have been synthesized and shown to exhibit cholinesterase inhibitory properties. These compounds could be significant in treating neurological disorders such as Alzheimer’s disease (Youssef et al., 2020).

Safety and Hazards

properties

IUPAC Name |

1-pyrrolidin-3-yl-2,3-dihydroindole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.2ClH/c1-2-4-12-10(3-1)6-8-14(12)11-5-7-13-9-11;;/h1-4,11,13H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISPGFJCBJMNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)

![5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392310.png)

![5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392320.png)

![3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392326.png)